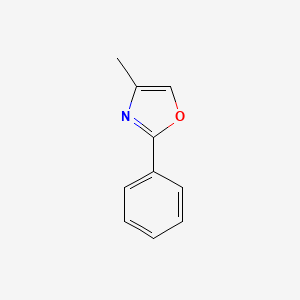

4-Methyl-2-phenyl-1,3-oxazole

Description

The exact mass of the compound 4-Methyl-2-phenyl-1,3-oxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-2-phenyl-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-phenyl-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDJISUVJMVGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344080 | |

| Record name | 4-Methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-39-4 | |

| Record name | 4-Methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Robinson-Gabriel Synthesis of 4-Methyl-2-phenyl-1,3-oxazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive, in-depth exploration of the Robinson-Gabriel synthesis for the preparation of a specific, valuable derivative: 4-Methyl-2-phenyl-1,3-oxazole. This document is structured to provide not just a procedural methodology, but a causal understanding behind the experimental choices, ensuring scientific integrity and reproducibility. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss the critical aspects of purification and characterization. Furthermore, this guide will situate the Robinson-Gabriel synthesis within the broader context of oxazole synthesis methodologies, offering a comparative analysis for the discerning researcher.

Introduction: The Significance of the Oxazole Moiety in Medicinal Chemistry

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets such as enzymes and receptors.[1] This has led to the incorporation of the oxazole nucleus into a multitude of clinically relevant molecules and natural products with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor agents.[1][2] The targeted synthesis of specifically substituted oxazoles, such as 4-Methyl-2-phenyl-1,3-oxazole, is therefore of paramount importance for the development of novel therapeutics and for structure-activity relationship (SAR) studies in drug discovery programs.

The Robinson-Gabriel Synthesis: A Cornerstone in Oxazole Chemistry

First described independently by Sir Robert Robinson and Siegmund Gabriel, the Robinson-Gabriel synthesis is a robust and widely utilized method for the construction of the oxazole ring.[3] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone, typically facilitated by a strong acid.[4]

Mechanistic Insights

The scientific integrity of any synthetic protocol is grounded in a thorough understanding of its reaction mechanism. The Robinson-Gabriel synthesis proceeds through a well-elucidated pathway:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ketone carbonyl group of the 2-acylamino-ketone precursor by a strong acid. This enhances the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This results in the formation of a five-membered cyclic intermediate, a hemiaminal-like species.

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water to form the stable, aromatic oxazole ring.

This acid-catalyzed cyclodehydration is a powerful transformation that allows for the efficient construction of the oxazole core from readily available starting materials.

Caption: Mechanistic pathway of the Robinson-Gabriel synthesis.

Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole

This protocol is presented as a two-stage process, commencing with the synthesis of the 2-acylamino-alcohol precursor, followed by its oxidation and subsequent cyclodehydration.

Stage 1: Synthesis of the Precursor, N-(1-hydroxypropan-2-yl)benzamide

The synthesis of the 2-acylamino-ketone can be approached from the corresponding 2-acylamino-alcohol. This precursor is synthesized via the acylation of 2-amino-1-propanol with benzoyl chloride.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Amino-1-propanol | Reagent Grade, ≥98% | Standard Supplier |

| Benzoyl Chloride | Reagent Grade, ≥99% | Standard Supplier |

| Triethylamine | Reagent Grade, ≥99%, distilled | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |

| 1 M Hydrochloric Acid (HCl) | Aqueous Solution | Standard Supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Standard Supplier |

| Brine | Saturated Aqueous Solution | Standard Supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-1-propanol (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of amine).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq) dropwise to the cooled and stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield N-(1-hydroxypropan-2-yl)benzamide as a white solid.

Stage 2: Oxidation and Cyclodehydration to 4-Methyl-2-phenyl-1,3-oxazole

This stage involves the oxidation of the secondary alcohol of the precursor to a ketone, followed by the acid-catalyzed cyclodehydration. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation.[5]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N-(1-hydroxypropan-2-yl)benzamide | As synthesized in Stage 1 | - |

| Dess-Martin Periodinane (DMP) | Reagent Grade | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |

| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade, 98% | Standard Supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Standard Supplier |

| Brine | Saturated Aqueous Solution | Standard Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |

Procedure:

-

Oxidation:

-

To a solution of N-(1-hydroxypropan-2-yl)benzamide (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer, and wash it with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(1-oxopropan-2-yl)benzamide. This intermediate is often used in the next step without further purification.

-

-

Cyclodehydration:

-

To the crude N-(1-oxopropan-2-yl)benzamide, add concentrated sulfuric acid (2-3 equivalents) cautiously at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, or gently heat to 50-60 °C if the reaction is sluggish (monitor by TLC).[4]

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

Caption: Overall workflow for the synthesis of 4-Methyl-2-phenyl-1,3-oxazole.

Characterization of 4-Methyl-2-phenyl-1,3-oxazole

The identity and purity of the synthesized 4-Methyl-2-phenyl-1,3-oxazole should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the methyl group, and a singlet for the proton at the 5-position of the oxazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring, the methyl group, and the three distinct carbons of the oxazole ring. The carbons at the 2- and 4-positions, being attached to heteroatoms, will appear at a lower field.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=N and C-O stretching within the oxazole ring, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-Methyl-2-phenyl-1,3-oxazole, along with characteristic fragmentation patterns.[8]

Comparative Analysis of Oxazole Synthesis Methods

While the Robinson-Gabriel synthesis is a powerful tool, it is essential for the modern chemist to be aware of alternative methodologies. The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and available starting materials.

| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Robinson-Gabriel | 2-Acylamino-ketones | Strong acids (H₂SO₄, PPA) | Readily available starting materials, well-established. | Harsh reaction conditions, limited functional group tolerance.[4] |

| Van Leusen | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild conditions, good functional group tolerance, one-pot variations. | Stoichiometric use of TosMIC, potential for side reactions.[1] |

| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | Classical method, useful for specific substitution patterns. | Requires anhydrous conditions, limited substrate scope.[1] |

Conclusion

This technical guide has provided a comprehensive overview of the Robinson-Gabriel synthesis of 4-Methyl-2-phenyl-1,3-oxazole, a compound of significant interest in medicinal chemistry. By detailing the reaction mechanism, providing a step-by-step experimental protocol, and discussing characterization and alternative synthetic routes, this document serves as a valuable resource for researchers in drug discovery and development. The methodologies described herein are designed to be robust and reproducible, empowering scientists to confidently synthesize this important class of heterocyclic compounds for their research endeavors.

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]

-

Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Dess–Martin periodinane. Wikipedia. Available at: [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). NIH. Available at: [Link]

-

Synthesis of Trisubstituted Oxazoles via Aryne Induced[9][10] Sigmatropic Rearrangement-Annulation Cascade. Supporting Information. Available at: [Link]

-

Several conventional methods accessible for the synthesis of oxazole derivatives. ResearchGate. Available at: [Link]

-

Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. The Journal of Physical Chemistry A. Available at: [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available at: [Link]

-

(PDF) Oxadiazole in Material and Medicinal Chemistry. ResearchGate. Available at: [Link]

-

MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

-

Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

-

Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE. Available at: [Link]

-

A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA Oxidation of o-Vanillin. ResearchGate. Available at: [Link]

-

Dess-Martin-Periodinane oxidation. YouTube. Available at: [Link]

-

ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. ResearchGate. Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available at: [Link]

-

Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

-

A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. ResearchGate. Available at: [Link]

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

-

A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar. Available at: [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

-

Swern Oxidation. YouTube. Available at: [Link]

-

Dess−Martin Periodinane Oxidation. ResearchGate. Available at: [Link]

-

Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]

-

spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal. Available at: [Link]

-

1,2-Benziodoxol-3(1H). Organic Syntheses Procedure. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available at: [Link]

-

Swern Oxidation Mechanism. Chemistry Steps. Available at: [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]-134-oxadiazole/)

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 10. pubs.acs.org [pubs.acs.org]

The Van Leusen Reaction: A Technical Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules, occupying a core position in medicinal chemistry.[1] Due to their unique structural and electronic properties, oxazole-based compounds can readily interact with a wide spectrum of biological receptors and enzymes, exhibiting a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The Van Leusen oxazole synthesis, a powerful and versatile transformation, offers a direct and efficient route to this valuable scaffold from simple precursors.[2] This guide provides an in-depth technical overview of the Van Leusen reaction, specifically tailored for the synthesis of the 4-methyl-2-phenyl-1,3-oxazole, a compound with significant potential in drug discovery programs.

The Modified Van Leusen Approach: Rationale and Mechanism

The classical Van Leusen reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), which typically yields a 5-substituted oxazole.[1] To achieve the desired 4-methyl substitution pattern in the target molecule, a strategic modification is required: the use of an α-substituted TosMIC derivative.

For the synthesis of 4-Methyl-2-phenyl-1,3-oxazole, the key precursors are Benzaldehyde and 1-tosyl-1-isocyanoethane . The phenyl group at the C2 position of the oxazole originates from benzaldehyde, while the methyl group at the C4 position is introduced via the ethyl-substituted TosMIC reagent.

Mechanistic Deep Dive

The reaction proceeds through a well-defined, multi-step mechanism initiated by the choice of base and solvent, which are critical for both yield and reaction rate. A common and effective system involves potassium carbonate (K₂CO₃) in methanol (MeOH). While K₂CO₃ is a mild base, in methanol, it can establish an equilibrium with the more potent base, potassium methoxide, which is the active deprotonating agent.[3]

The mechanism can be broken down into the following key steps:

-

Deprotonation: The strong base (methoxide) abstracts the acidic α-proton from 1-tosyl-1-isocyanoethane. The acidity of this proton is significantly enhanced by the electron-withdrawing effects of both the adjacent sulfonyl (tosyl) group and the isocyanide group, forming a stabilized carbanion.[2][4]

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This addition reaction forms a transient alkoxide intermediate.

-

Cyclization (5-endo-dig): The alkoxide oxygen then undergoes an intramolecular nucleophilic attack on the carbon atom of the isocyanide group. This crucial 5-endo-dig cyclization step forms the five-membered oxazoline ring intermediate.[2][5]

-

Elimination and Aromatization: The reaction culminates in the base-assisted elimination of the tosyl group (p-toluenesulfinic acid), a very good leaving group. This elimination step results in the formation of a double bond within the ring, leading to the stable, aromatic 1,3-oxazole product.[2]

Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole

This protocol is adapted from established Van Leusen reaction procedures.[6] It provides a robust method for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (mmol) |

| Benzaldehyde | C₇H₆O | 106.12 | 1.0 |

| 1-Tosyl-1-isocyanoethane | C₁₀H₁₁NO₂S | 209.27 | 1.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 |

| Methanol (MeOH) | CH₄O | 32.04 | ~0.1 M solution |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | For drying |

| Silica Gel | SiO₂ | 60.08 | For chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 eq), 1-tosyl-1-isocyanoethane (1.1 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Suspend the reagents in methanol to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (benzaldehyde).

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux (approximately 65 °C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Extraction: The resulting residue is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure 4-Methyl-2-phenyl-1,3-oxazole.

Data Presentation: Expected Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Oxazole C5-H | ~7.5 - 7.8 | Singlet (s) |

| Phenyl Protons (ortho) | ~7.9 - 8.1 | Multiplet (m) |

| Phenyl Protons (meta, para) | ~7.3 - 7.5 | Multiplet (m) |

| Methyl Protons (C4-CH₃) | ~2.3 - 2.5 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxazole C2 | ~160 - 162 |

| Oxazole C4 | ~138 - 140 |

| Oxazole C5 | ~123 - 125 |

| Phenyl C (ipso) | ~127 - 129 |

| Phenyl C (ortho, meta, para) | ~125 - 131 |

| Methyl C (C4-CH₃) | ~12 - 14 |

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Caption: Workflow for the synthesis of 4-Methyl-2-phenyl-1,3-oxazole.

Conclusion

The modified Van Leusen reaction provides a highly effective and strategic pathway for the synthesis of 4-substituted oxazoles, a class of compounds of significant interest to the pharmaceutical industry. By employing an α-substituted TosMIC reagent, such as 1-tosyl-1-isocyanoethane, in conjunction with an aldehyde, chemists can precisely control the substitution pattern of the resulting oxazole ring. This in-depth guide offers the foundational knowledge, mechanistic understanding, and a practical experimental protocol to empower researchers in their efforts to synthesize novel oxazole derivatives for drug discovery and development.

References

-

NROChemistry. Van Leusen Reaction. NROChemistry. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link].

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link].

-

Wikipedia. Van Leusen reaction. Available from: [Link].

-

ResearchGate. Can anybody tell me the best way to synthesise substituted tosmic reagents?. Available from: [Link].

-

Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link].

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Highlights. Available from: [Link].

-

ResearchGate. Solubility of Potassium Carbonate and Potassium Hydrocarbonate in Methanol. Available from: [Link].

-

ResearchGate. 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link].

-

Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Available from: [Link].

-

SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available from: [Link].

-

ResearchGate. (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one. Available from: [Link].

-

ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link].

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available from: [Link].

-

Synthesis and characterization of four novel 1,3-azole based push-pull heterocyclic systems. (n.d.). Available from: [Link].

-

ResearchGate. Synthesis of 1,3-Oxazoles via Van Leusen Reaction in a Pressure Reactor and Preliminary Studies of Cations Recognition. Available from: [Link].

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-oxazole from Benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-methyl-2-phenyl-1,3-oxazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, benzamide. The synthesis is presented as a robust two-step process, commencing with the N-alkylation of benzamide with chloroacetone to yield the key intermediate, N-(1-oxopropan-2-yl)benzamide. This is followed by an efficient acid-catalyzed cyclodehydration via the Robinson-Gabriel synthesis. This guide elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and details the characterization of the final product.

Introduction

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. The 2,4-disubstituted oxazole core, in particular, is a common feature in molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

This guide focuses on a practical and efficient laboratory-scale synthesis of a representative 2,4-disubstituted oxazole, 4-methyl-2-phenyl-1,3-oxazole, from benzamide. The presented methodology is rooted in the classical Robinson-Gabriel synthesis, a powerful tool for the construction of the oxazole ring.[2] By providing a detailed exploration of the synthetic pathway, this document aims to equip researchers with the necessary knowledge to confidently prepare this and analogous oxazole-containing compounds for applications in drug discovery and development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-methyl-2-phenyl-1,3-oxazole from benzamide is strategically divided into two key transformations:

-

Synthesis of the α-Acylamino Ketone Intermediate: The initial step involves the formation of the crucial precursor, N-(1-oxopropan-2-yl)benzamide, through the N-alkylation of benzamide with chloroacetone. This reaction establishes the necessary carbon and nitrogen framework for the subsequent cyclization.

-

Robinson-Gabriel Cyclodehydration: The synthesized α-acylamino ketone then undergoes an intramolecular cyclization and dehydration reaction under acidic conditions to furnish the aromatic 1,3-oxazole ring.

This two-step approach offers a reliable and straightforward route to the target molecule, utilizing readily available and cost-effective starting materials.

Caption: Overall synthetic workflow.

PART 1: Synthesis of N-(1-oxopropan-2-yl)benzamide

The formation of the α-acylamino ketone intermediate is a critical step that directly influences the overall efficiency of the synthesis. This section provides a detailed protocol for the N-alkylation of benzamide with chloroacetone.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Benzamide | C₇H₇NO | 121.14 | 1.0 eq | ≥98% |

| Chloroacetone | C₃H₅ClO | 92.53 | 1.1 eq | ≥95% |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 eq | ≥99% |

| Anhydrous Acetone | C₃H₆O | 58.08 | - | ACS grade |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | ACS grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ≥97% |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzamide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of benzamide).

-

Addition of Chloroacetone: While stirring the suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(1-oxopropan-2-yl)benzamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.

PART 2: Robinson-Gabriel Synthesis of 4-Methyl-2-phenyl-1,3-oxazole

The final step in the synthesis is the acid-catalyzed cyclodehydration of the N-(1-oxopropan-2-yl)benzamide intermediate. This intramolecular reaction leads to the formation of the stable aromatic oxazole ring.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| N-(1-oxopropan-2-yl)benzamide | C₁₀H₁₁NO₂ | 177.20 | 1.0 eq | Purified from Part 1 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5-10 eq | 95-98% |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | ACS grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ≥97% |

Procedure:

-

Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (5-10 equivalents). Cool the acid in an ice bath.

-

Addition of Intermediate: Slowly and portion-wise, add the N-(1-oxopropan-2-yl)benzamide (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC by carefully quenching a small aliquot into a saturated sodium bicarbonate solution and extracting with dichloromethane.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-2-phenyl-1,3-oxazole.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Reaction Mechanism

The Robinson-Gabriel synthesis proceeds through a series of well-defined steps initiated by the protonation of the carbonyl oxygen of the ketone functionality in the α-acylamino ketone. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the amide. The resulting hemiaminal intermediate undergoes dehydration to form the oxazole ring.

Caption: Key steps in the Robinson-Gabriel mechanism.

Characterization of 4-Methyl-2-phenyl-1,3-oxazole

The structure and purity of the synthesized 4-methyl-2-phenyl-1,3-oxazole can be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05-8.02 (m, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 7.25 (s, 1H, oxazole-H), 2.30 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 161.0 (C=N), 150.5 (C-O), 137.5 (Ar-C), 130.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-C), 126.5 (Ar-CH), 125.0 (oxazole-CH), 11.5 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ν: 3060 (Ar C-H), 2925 (C-H), 1610 (C=N), 1550 (C=C), 1450, 1100 (C-O-C) |

| Mass Spectrometry (EI) | m/z (%): 159 (M⁺, 100), 130, 104, 77 |

Safety Precautions

-

Chloroacetone is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. It can cause severe burns. Handle with extreme care, always adding acid to water (or in this case, the intermediate to the acid slowly and at low temperature) and never the other way around. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and well-documented two-step synthesis of 4-methyl-2-phenyl-1,3-oxazole from benzamide. By providing detailed experimental protocols, mechanistic insights, and characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology can be adapted for the synthesis of a variety of other 2,4-disubstituted oxazoles, facilitating the exploration of this important class of heterocyclic compounds in drug discovery and materials science.

References

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxyl

- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R

- Scheme.3. The Robinson-Gabriel synthesis for oxazole. (n.d.).

- Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol. (n.d.). Benchchem.

- Carbon-13 nuclear magnetic resonance spectra of oxazoles. (2021, April 6). The University of Groningen research portal.

- 877-39-4, 4-METHYL-2-PHENYL-1,3-OXAZOLE Formula. (n.d.). ECHEMI.

- FTIR spectrum data of comp. 23. (n.d.).

- Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide. (n.d.). Benchchem.

- MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar.

- and (13)

- 2-Phenyl-1,3-oxazole | C9H7NO | CID 589280. (n.d.). PubChem.

Sources

1H NMR and 13C NMR spectral data of 4-Methyl-2-phenyl-1,3-oxazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methyl-2-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Methyl-2-phenyl-1,3-oxazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document synthesizes predicted spectral data based on established principles of NMR spectroscopy and authoritative literature on substituted oxazoles. It further outlines a robust, field-proven protocol for the acquisition of high-quality NMR spectra for this and similar small molecules. The guide is designed to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of substituted oxazole derivatives.

Introduction: The Significance of 4-Methyl-2-phenyl-1,3-oxazole and NMR Spectroscopy

The oxazole moiety is a key structural motif in a wide array of biologically active compounds and functional materials. The specific substitution pattern of 4-Methyl-2-phenyl-1,3-oxazole, with both an electron-donating methyl group and a conjugating phenyl group on the oxazole ring, imparts distinct electronic and steric properties that are of interest in drug design and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 4-Methyl-2-phenyl-1,3-oxazole, NMR is crucial for confirming its successful synthesis and purity, as well as for studying its interactions with biological targets.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 4-Methyl-2-phenyl-1,3-oxazole, providing a rationale for the expected chemical shifts and multiplicities. Furthermore, a detailed experimental workflow for obtaining such spectra is presented, emphasizing the causality behind each step to ensure reproducibility and accuracy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Methyl-2-phenyl-1,3-oxazole is anticipated to exhibit distinct signals corresponding to the protons of the methyl group, the oxazole ring, and the phenyl ring. The predicted chemical shifts (δ) in parts per million (ppm) are based on the principle that electron-releasing substituents, such as a methyl group, tend to cause upfield shifts (to lower ppm values) for nearby protons.[1]

Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-2-phenyl-1,3-oxazole

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| -CH₃ | ~2.2 - 2.4 | Singlet (s) | N/A | The methyl protons are not adjacent to other protons, resulting in a singlet. Its chemical shift is in the typical range for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring. |

| H-5 | ~7.2 - 7.4 | Singlet (s) | N/A | The proton at the 5-position of the oxazole ring is not coupled to other protons, hence a singlet is expected. Its chemical shift is influenced by the aromatic nature of the ring. |

| Phenyl (m, p) | ~7.3 - 7.5 | Multiplet (m) | ~7-8 | The meta and para protons of the phenyl ring will likely appear as a complex multiplet due to overlapping signals. |

| Phenyl (o) | ~7.9 - 8.1 | Multiplet (m) | ~7-8 | The ortho protons are deshielded due to the proximity of the electronegative oxazole ring and will appear at a lower field compared to the meta and para protons. |

Diagram of 4-Methyl-2-phenyl-1,3-oxazole Structure

Caption: Molecular structure of 4-Methyl-2-phenyl-1,3-oxazole.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment. A comprehensive study on the ¹³C NMR of oxazoles by Hiemstra et al. provides a solid foundation for the following predictions. The C-2 carbon, situated between two electronegative heteroatoms (N and O), is expected to be the most deshielded and appear at the lowest field.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-2-phenyl-1,3-oxazole

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| -CH₃ | ~10 - 15 | The methyl carbon is in the typical aliphatic region. |

| C-5 | ~125 - 130 | The chemical shift of C-5 is influenced by the adjacent nitrogen and the overall aromaticity of the oxazole ring. |

| C-4 | ~135 - 140 | The C-4 carbon, being substituted with a methyl group, will have a distinct chemical shift. |

| Phenyl (p) | ~128 - 130 | The para carbon of the phenyl ring. |

| Phenyl (m) | ~128 - 130 | The meta carbons of the phenyl ring. |

| Phenyl (o) | ~126 - 128 | The ortho carbons of the phenyl ring. |

| Phenyl (ipso) | ~130 - 135 | The ipso-carbon of the phenyl ring attached to the oxazole ring. |

| C-2 | ~160 - 165 | The C-2 carbon is significantly deshielded due to its position between the nitrogen and oxygen atoms of the oxazole ring.[2] |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Methyl-2-phenyl-1,3-oxazole. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Instrumentation

-

Sample: 4-Methyl-2-phenyl-1,3-oxazole (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of at least 400 MHz for ¹H NMR.[3]

-

NMR Tubes: 5 mm high-precision NMR tubes.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition

-

Instrument Shimming: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step to achieve sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-2-phenyl-1,3-oxazole, grounded in established spectroscopic principles and authoritative literature. The tabulated data and their interpretations offer a valuable reference for scientists working with this compound. The provided experimental protocol outlines a robust methodology for acquiring high-quality NMR data, ensuring the integrity and reproducibility of structural characterization. As the fields of drug discovery and materials science continue to advance, the precise and reliable characterization of molecular structures through techniques like NMR will remain of utmost importance.

References

-

Synthesis and Screening of New[3][4][5]Oxadiazole,[1][3][5]Triazole, and[1][3][5]Triazolo[4,3-b][1][3][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Hiemstra, H., et al. Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. research.rug.nl [research.rug.nl]

- 3. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Introduction: The Significance of the Oxazole Scaffold and the Role of Vibrational Spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methyl-2-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen atoms, which serves as a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, making them privileged structures in drug discovery. 4-Methyl-2-phenyl-1,3-oxazole (C₁₀H₉NO) is a representative of this class, combining the oxazole core with phenyl and methyl substituents that modulate its physicochemical properties.[2]

In the rigorous process of drug development and chemical synthesis, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive technique for this purpose. By probing the vibrational modes of a molecule, an IR spectrum serves as a unique molecular "fingerprint," offering invaluable insights into the presence of specific functional groups and the overall molecular architecture.[3][4] This guide provides a detailed examination of the infrared spectrum of 4-Methyl-2-phenyl-1,3-oxazole, grounded in the principles of vibrational spectroscopy and tailored for professionals requiring a deep, practical understanding of its structural characterization.

Molecular Structure and Key Vibrational Regions

To interpret the IR spectrum of 4-Methyl-2-phenyl-1,3-oxazole, it is essential to first deconstruct its molecular structure into its constituent functional groups. Each of these groups possesses characteristic vibrational frequencies.

-

The 1,3-Oxazole Ring: This aromatic heterocycle is characterized by several key bonds: C=N, C=C, and C-O-C. Its vibrations are often coupled, but distinct bands corresponding to stretching and ring deformation modes can be identified.

-

The Phenyl Group (at C2): As a monosubstituted benzene ring, it contributes aromatic C-H stretching, aromatic C=C ring stretching, and highly diagnostic out-of-plane (OOP) C-H bending vibrations.

-

The Methyl Group (at C4): This aliphatic group introduces symmetric and asymmetric C-H stretching and bending modes.

The interplay of these components results in a complex but interpretable IR spectrum, which can be broadly divided into two main regions: the Functional Group Region (4000-1400 cm⁻¹) and the Fingerprint Region (1400-400 cm⁻¹) .

Analysis of the Infrared Spectrum of 4-Methyl-2-phenyl-1,3-oxazole

The following analysis details the expected absorption bands for 4-Methyl-2-phenyl-1,3-oxazole. The precise wavenumber for each vibration can be influenced by the molecular environment and physical state of the sample (solid, liquid, or in solution).

I. The Functional Group Region (4000 cm⁻¹ – 1400 cm⁻¹)

This region is dominated by stretching vibrations of key bonds and is often the most straightforward to interpret.

-

Aromatic C-H Stretching (Phenyl Ring): The sp² hybridized C-H bonds of the phenyl group give rise to sharp, medium-intensity absorption bands just above 3000 cm⁻¹. Typically, these appear in the range of 3100-3000 cm⁻¹ .[5]

-

Aliphatic C-H Stretching (Methyl Group): The sp³ hybridized C-H bonds of the methyl group produce strong bands just below 3000 cm⁻¹. Expect to see an asymmetric stretching band near 2960 cm⁻¹ and a symmetric stretching band near 2870 cm⁻¹ .

-

Overtones and Combination Bands (Aromatic): Weak bands may be observed between 2000-1650 cm⁻¹ . The pattern of these bands can sometimes provide additional confirmation of the monosubstitution pattern on the phenyl ring.

-

C=N and C=C Stretching (Oxazole and Phenyl Rings): This is a critical region for confirming the heterocyclic and aromatic systems. The spectrum will show a series of medium to strong bands between 1610 cm⁻¹ and 1450 cm⁻¹ .

-

The C=N stretching of the oxazole ring is typically observed near 1580-1500 cm⁻¹ .[5]

-

The C=C stretching vibrations from both the phenyl and oxazole rings overlap in this region, usually appearing as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹ .

-

II. The Fingerprint Region (1400 cm⁻¹ – 400 cm⁻¹)

This region contains a high density of complex vibrations, including bending and coupled stretching modes, that are unique to the molecule as a whole.

-

Aliphatic C-H Bending (Methyl Group): The methyl group's asymmetric and symmetric bending (scissoring) vibrations appear here. Look for a medium-intensity band around 1450 cm⁻¹ (asymmetric) and a weaker one near 1380 cm⁻¹ (symmetric).

-

Ring Stretching and Deformation (Oxazole C-O-C): The characteristic stretching of the C-O-C ether-like linkage within the oxazole ring is a key feature. This vibration typically gives rise to a strong, distinct band in the 1150-1050 cm⁻¹ range.[6]

-

In-Plane C-H Bending (Aromatic): Medium to weak, sharp absorptions from the in-plane bending of aromatic C-H bonds can be found between 1300 cm⁻¹ and 1000 cm⁻¹ .

-

Out-of-Plane (OOP) C-H Bending (Aromatic): This is one of the most diagnostic signals for substitution patterns on a benzene ring. For a monosubstituted phenyl group, two strong bands are expected:

-

One band between 770-730 cm⁻¹ corresponding to the five adjacent hydrogen atoms bending in unison.

-

Another strong band between 710-690 cm⁻¹ from the out-of-plane ring bending.

-

Data Summary: Characteristic IR Absorption Bands

The expected vibrational frequencies for 4-Methyl-2-phenyl-1,3-oxazole are summarized below for quick reference.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H Stretching | Aromatic (Phenyl Ring) |

| 2980 - 2850 | Medium | C-H Stretching (Asymmetric & Symmetric) | Aliphatic (Methyl Group) |

| 1610 - 1550 | Medium-Strong | C=N Stretching | Oxazole Ring |

| 1600 - 1450 | Medium-Strong | C=C Stretching | Phenyl and Oxazole Rings |

| 1460 - 1440 | Medium | C-H Bending (Asymmetric) | Methyl Group |

| 1385 - 1375 | Weak-Medium | C-H Bending (Symmetric) | Methyl Group |

| 1150 - 1050 | Strong | C-O-C Asymmetric Stretching | Oxazole Ring |

| 770 - 730 | Strong | C-H Out-of-Plane Bending | Monosubstituted Phenyl Ring |

| 710 - 690 | Strong | Ring Out-of-Plane Bending | Monosubstituted Phenyl Ring |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standard procedure for obtaining an FTIR spectrum of a solid sample like 4-Methyl-2-phenyl-1,3-oxazole using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories for its simplicity and speed.

Step-by-Step Methodology

-

Instrument Preparation:

-

Causality: Ensure the spectrometer is powered on and has reached thermal equilibrium. This minimizes drift in the instrument's laser and detector, ensuring wavenumber accuracy and baseline stability.

-

Action: Turn on the FTIR spectrometer and allow it to warm up for at least 30-60 minutes.

-

-

ATR Crystal Cleaning:

-

Causality: The ATR crystal surface (typically diamond or germanium) must be impeccably clean. Any residue from previous samples will appear in the spectrum, leading to erroneous data interpretation.

-

Action: Moisten a clean, lint-free wipe (e.g., Kimwipe) with a volatile solvent like isopropanol or ethanol. Gently wipe the crystal surface. Repeat with a dry wipe to remove any remaining solvent.

-

-

Background Spectrum Acquisition:

-

Causality: The ambient atmosphere contains IR-active molecules (CO₂ and H₂O vapor) that must be digitally subtracted from the sample spectrum. A background scan measures the instrument's response and the atmospheric absorptions at that moment.

-

Action: With the clean, empty ATR accessory in place, initiate a "background scan" using the instrument's software. This typically involves co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

-

Sample Application:

-

Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns, so air gaps will severely weaken the spectrum.

-

Action: Place a small amount of the solid 4-Methyl-2-phenyl-1,3-oxazole powder onto the center of the ATR crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring the powder is compacted against the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Causality: This is the primary data collection step. The instrument ratios the single-beam spectrum of the sample against the stored background spectrum to produce the final absorbance or transmittance spectrum.

-

Action: Initiate the "sample scan" using the same parameters (e.g., number of scans, resolution) as the background scan.

-

-

Data Processing and Cleaning:

-

Causality: Raw data may require minor corrections for optimal presentation and analysis. An ATR correction algorithm can be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum. Baseline correction can remove broad, rolling features caused by scattering or crystal imperfections.

-

Action: Apply an ATR correction and a baseline correction if necessary using the spectrometer software. Label the significant peaks with their wavenumbers.

-

Workflow Visualization

The logical flow from sample to final interpreted data is crucial for reproducible and reliable results.

Caption: Standard workflow for FTIR-ATR analysis of a solid organic compound.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds like 4-Methyl-2-phenyl-1,3-oxazole. A systematic approach, beginning with the theoretical assignment of vibrations to specific functional groups and culminating in careful experimental acquisition, allows for a confident and detailed characterization. The key diagnostic bands—aromatic and aliphatic C-H stretches, the C=N and C=C vibrations of the conjugated system, the strong C-O-C stretch of the oxazole ring, and the powerful out-of-plane bending modes of the monosubstituted phenyl group—collectively provide a robust spectral fingerprint. This guide equips researchers and drug development professionals with the foundational knowledge and practical framework to effectively utilize FTIR spectroscopy for the verification and analysis of this important class of molecules.

References

- MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives.

- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- CUTM Courseware. (n.d.). Oxazole.pdf.

- ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....

- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE.

- CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate.

- ResearchGate. (n.d.). Computed vibrational frequencies of oxazole and t-vinylisocyanate....

- ECHEMI. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE Formula.

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

- PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.

- PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners.

- ChemSynthesis. (2025). 4-methyl-2,5-diphenyl-1,3-oxazole.

- Unidentified Source. (n.d.).

- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of N‐heterocyclic carbene (NHC) precursor and catalyst 2 (a).

- Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline.

- ChemicalBook. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. echemi.com [echemi.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives | MDPI [mdpi.com]

- 6. journalspub.com [journalspub.com]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Methyl-2-phenyl-1,3-oxazole

Abstract

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Methyl-2-phenyl-1,3-oxazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's electronic transitions, offers a detailed, field-proven protocol for its spectral acquisition, and discusses the interpretation of the resulting spectrum. By integrating foundational spectroscopic principles with practical experimental insights, this guide serves as an authoritative resource for the characterization of this and structurally related heterocyclic compounds.

Introduction: The Spectroscopic Significance of 4-Methyl-2-phenyl-1,3-oxazole

4-Methyl-2-phenyl-1,3-oxazole belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a prevalent scaffold in numerous biologically active molecules and functional materials. The presence of a conjugated system, comprising the phenyl ring and the oxazole moiety, imparts distinct electronic properties that can be effectively probed using UV-Vis spectroscopy.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing valuable information about the electronic transitions within a molecule. For conjugated organic compounds like 4-Methyl-2-phenyl-1,3-oxazole, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum is a fingerprint of the molecule's electronic structure, influenced by its chromophores, auxochromes, and the surrounding solvent environment. Understanding the UV-Vis absorption spectrum is crucial for quantitative analysis, studying electronic structure, and predicting photochemical behavior.

Theoretical Framework: Electronic Transitions and Structural Influences

The UV-Vis absorption spectrum of 4-Methyl-2-phenyl-1,3-oxazole is dominated by electronic transitions within its π-conjugated system. The key chromophore is the 2-phenyl-1,3-oxazole core.

Expected Electronic Transitions

Two primary types of electronic transitions are anticipated for this molecule:

-

π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The extensive conjugation between the phenyl ring and the oxazole ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (typically in the near-UV region).

-

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atom in the oxazole ring) to a π* anti-bonding orbital. These transitions are often observed as shoulders on the main π → π* absorption band or can be obscured by it.

Influence of Substituents

The substituents on the oxazole ring play a critical role in modulating the absorption spectrum:

-

Phenyl Group (at C2): This group extends the π-conjugation of the oxazole ring, leading to a significant bathochromic shift (red shift) of the primary absorption band to a longer wavelength compared to an unsubstituted oxazole.

-

Methyl Group (at C4): The methyl group is an electron-donating group that can cause a slight bathochromic shift through hyperconjugation. Computational studies on methyl-substituted oxazoles suggest that such substitution can influence the electronic parameters and reactivity of the ring system.[1]

Based on the analysis of structurally similar compounds, such as 4-bromo-2-(4-fluorophenyl)-5-phenyl-1,3-oxazole which exhibits a maximum absorption (λmax) at 327 nm, it is reasonable to predict that the primary π → π* transition for 4-Methyl-2-phenyl-1,3-oxazole will occur in a similar region of the UV spectrum.

Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol provides a robust methodology for obtaining a high-quality UV-Vis absorption spectrum of 4-Methyl-2-phenyl-1,3-oxazole. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation

-

Analyte: 4-Methyl-2-phenyl-1,3-oxazole (ensure purity, as impurities can lead to spurious peaks).

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The choice of solvent is critical and is discussed in detail below.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

Rationale for Solvent Selection

The choice of solvent can significantly influence the absorption spectrum (a phenomenon known as solvatochromism).[2][3] Key considerations include:

-

Solubility: The analyte must be fully soluble in the chosen solvent.

-

Transparency: The solvent should be transparent (i.e., have negligible absorbance) in the wavelength range of interest. A solvent's "cutoff wavelength" is the wavelength below which it absorbs significantly.[4]

-

Polarity: Solvent polarity can affect the energy levels of the ground and excited states, potentially shifting the λmax. Polar solvents like ethanol can form hydrogen bonds and may cause a red shift in the absorption spectrum.[5] Non-polar solvents like hexane or cyclohexane provide a spectrum that is closer to the gas-phase spectrum.

Recommended Solvents for 4-Methyl-2-phenyl-1,3-oxazole:

| Solvent | Polarity | UV Cutoff (nm) | Rationale |

| Ethanol | Polar Protic | ~210 | Good solvating power for many organic compounds and readily available. |

| Acetonitrile | Polar Aprotic | ~190 | Excellent transparency in the low UV range and good solvating properties. |

| Cyclohexane | Non-polar | ~210 | Minimizes solute-solvent interactions, providing a "purer" spectrum. |

Step-by-Step Experimental Workflow

-

Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

-

Cuvette Cleaning: Thoroughly clean the quartz cuvettes, rinsing with the chosen spectroscopic grade solvent to remove any residues.

-

Preparation of Stock Solution: Accurately weigh a small amount of 4-Methyl-2-phenyl-1,3-oxazole and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solution: Dilute the stock solution to a concentration that will yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 0.8 arbitrary units). A typical starting concentration for analysis is around 10 µM.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and the cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back in the sample holder.

-

Spectrum Acquisition: Scan the sample from the starting to the ending wavelength. The resulting plot of absorbance versus wavelength is the UV-Vis absorption spectrum.

-

Data Recording: Record the λmax (wavelength of maximum absorbance) and the corresponding absorbance value.

Caption: Experimental workflow for UV-Vis spectral acquisition.

Data Presentation and Interpretation

The acquired spectrum should be a broad band, characteristic of electronic transitions in solution.

Expected Spectral Data

The following table summarizes the predicted absorption maxima for 4-Methyl-2-phenyl-1,3-oxazole in different solvents, based on data from analogous compounds.

| Solvent | Predicted λmax (nm) | Corresponding Transition | Expected Molar Absorptivity (ε) |

| Cyclohexane | ~320 - 330 | π → π | High (>10,000 M⁻¹cm⁻¹) |

| Ethanol | ~325 - 335 | π → π | High (>10,000 M⁻¹cm⁻¹) |

Note: These are estimated values. The actual λmax may vary.

Interpreting the Spectrum

-

Identify the λmax: This is the wavelength at which the molecule absorbs light most strongly and corresponds to the most probable electronic transition.

-

Analyze Band Shape: The broadness of the peak is due to the superposition of vibrational and rotational transitions on the electronic transition.

-

Look for Shoulders: A shoulder on the main peak could indicate the presence of a lower-intensity n → π* transition.

-

Calculate Molar Absorptivity (ε): Using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration, calculate ε. A high ε value confirms a π → π* transition.

Caption: Energy level diagram for electronic transitions.

Conclusion

The UV-Vis absorption spectrum of 4-Methyl-2-phenyl-1,3-oxazole provides a wealth of information about its electronic structure. The spectrum is expected to be characterized by a strong π → π* transition in the near-UV range, with its exact position influenced by the solvent environment. By following the detailed experimental protocol outlined in this guide, researchers can obtain reliable and reproducible spectra. This information is fundamental for the quantitative analysis of the compound and serves as a basis for further studies in medicinal chemistry and materials science.

References

- Šindler-Kulyk, M., et al. (2011). A novel approach for the synthesis of naphthoxazole and fused heterobenzoxazole derivatives. Tetrahedron Letters, 52(35), 4585-4588.

- Electronic Structure and Effect of Methyl Substitution in Oxazole and Thiazole by Quantum Chemical Calculations. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(3), 812-818.

- Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2014). Journal of Chemistry, 2014, 1-7.

- Facile solar photo-thermochemical syntheses of 4-bromo-2,5- disubstituted oxazoles from N-arylethylamides. (2018). Green Chemistry, 20(1), 177-182.

-

Which Solvent Is Used In UV-Visible Spectroscopy? (2023). Chemistry For Everyone. Retrieved from [Link]

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). Chemistry Central Journal, 18(1), 1-15.

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Retrieved from [Link]

- Investigation of solvatochromism behavior in different solvents in UV–Vis and fluorescence spectroscopy. (2022). Scientific Reports, 12(1), 1-13.

-

UV solvents.pdf. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. youtube.com [youtube.com]

A Technical Guide to Quantum Chemical Calculations for 4-Methyl-2-phenyl-1,3-oxazole: A DFT and TD-DFT Approach

Foreword: The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique photophysical properties.[1][2] Molecules like 4-Methyl-2-phenyl-1,3-oxazole serve as vital building blocks for developing novel therapeutics—from anticancer to anti-inflammatory agents—and advanced organic electronic materials.[2][3] Understanding the intricate relationship between the structure of these molecules and their function is paramount for rational design. Quantum chemical calculations provide a powerful, non-invasive lens to elucidate electronic structure, predict reactivity, and interpret spectroscopic behavior, thereby accelerating the discovery and development pipeline.

This guide offers researchers and drug development professionals a comprehensive, field-proven protocol for investigating 4-Methyl-2-phenyl-1,3-oxazole using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational analysis.

The Strategic Imperative: Why Computational Chemistry?

Before embarking on synthesis and experimental testing, in silico analysis allows us to predict a molecule's fundamental properties. For 4-Methyl-2-phenyl-1,3-oxazole, this approach enables us to:

-

Determine the most stable 3D conformation: The spatial arrangement of the phenyl, methyl, and oxazole groups dictates how the molecule interacts with biological targets or packs in a solid state.

-

Map Electron Distribution and Reactivity: By visualizing frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP), we can identify sites susceptible to nucleophilic or electrophilic attack, guiding synthesis and predicting intermolecular interactions.[4]

-

Predict Spectroscopic Signatures: Simulating IR, NMR, and UV-Vis spectra provides theoretical benchmarks that are invaluable for confirming the identity and purity of a synthesized compound.

-